Scaffold-Derived M₁ Selectivity: Pirenzepine Ki Values Across Muscarinic Subtypes Versus Non‑Selective Atropine
The preclinical selectivity profile of pirenzepine, which incorporates the 6H-pyrido[2,3-b][1,4]benzodiazepin-6-one scaffold, has been characterized via competitive radioligand binding against [³H]-N-methylscopolamine at recombinant human muscarinic receptor subtypes. Pirenzepine exhibits a Ki of 11.48 nM at M₁ receptors, representing 13‑fold selectivity over M₃ (Ki = 151.36 nM), 17‑fold over M₄ (Ki = 199.53 nM), and 52‑fold over M₂ (Ki = 602.56 nM). In contrast, atropine shows Ki values of 0.5–2 nM across all subtypes with no meaningful selectivity . This demonstrates that N-11 acylation of the pyridobenzodiazepinone scaffold yields a receptor‑subtype discrimination window that is unattainable with classic non‑selective tropane alkaloids.
| Evidence Dimension | Muscarinic receptor subtype binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | M₁ Ki = 11.48 nM; M₂ Ki = 602.56 nM; M₃ Ki = 151.36 nM; M₄ Ki = 199.53 nM |
| Comparator Or Baseline | Atropine: M₁–M₄ Ki = 0.5–2 nM (non‑selective) |
| Quantified Difference | Pirenzepine M₁/M₂ selectivity = 52‑fold; Atropine M₁/M₂ ≈ 1‑fold |
| Conditions | Competitive radioligand binding assay using [³H]-N-methylscopolamine at recombinant human M₁–M₄ receptors |
Why This Matters
This confirms the scaffold enables ligand‑defined M₁‑preferring pharmacology; procurement of the unsubstituted core is justified when the objective is to explore structure‑activity relationships for subtype‑selective antagonists rather than relying on non‑selective alternatives.
